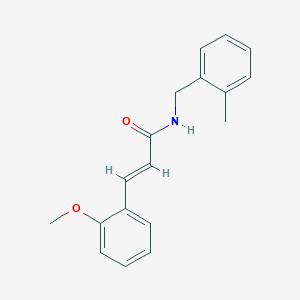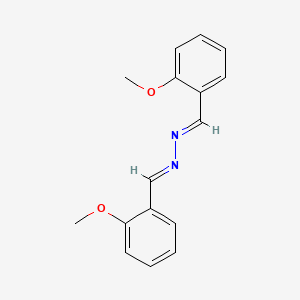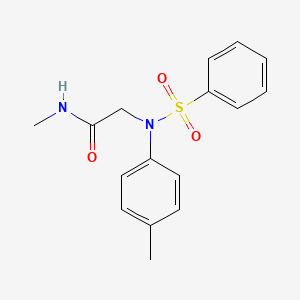
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide, also known as MMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMBA belongs to the class of acrylamide derivatives and has been studied for its ability to inhibit the growth of cancer cells.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been studied extensively for its potential use in cancer therapy. Research has shown that 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its potential use in cancer therapy, 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been studied for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action for 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide involves the inhibition of protein synthesis in cancer cells. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide binds to the ribosome, which is responsible for protein synthesis, and prevents the formation of new proteins. This leads to the induction of apoptosis in cancer cells, which ultimately results in cell death. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been shown to have minimal toxicity in vitro, making it a promising candidate for cancer therapy. In addition to its anticancer effects, 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has also been shown to have antioxidant and anti-inflammatory properties. These properties may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is its low toxicity, which makes it a safe compound to use in laboratory experiments. 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is also relatively easy to synthesize, which makes it an accessible compound for researchers. However, one limitation of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several directions for future research on 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide. One area of focus could be the development of new synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of the potential use of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research could be conducted to explore the potential applications of 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylamine with 2-methylbenzyl chloride, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through purification and isolation steps. The synthesis method for 3-(2-methoxyphenyl)-N-(2-methylbenzyl)acrylamide has been optimized in recent years, resulting in higher yields and improved purity.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-7-3-4-9-16(14)13-19-18(20)12-11-15-8-5-6-10-17(15)21-2/h3-12H,13H2,1-2H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWNVOSNMXOFJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)





![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)